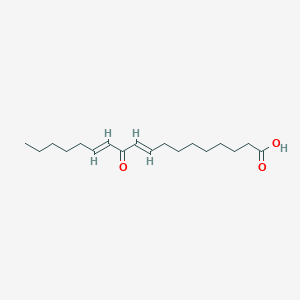

11-Keto-9(E),12(E)-octadecadienoic acid

Description

Properties

Molecular Formula |

C18H30O3 |

|---|---|

Molecular Weight |

294.4 g/mol |

IUPAC Name |

(9E,12E)-11-oxooctadeca-9,12-dienoic acid |

InChI |

InChI=1S/C18H30O3/c1-2-3-4-8-11-14-17(19)15-12-9-6-5-7-10-13-16-18(20)21/h11-12,14-15H,2-10,13,16H2,1H3,(H,20,21)/b14-11+,15-12+ |

InChI Key |

PQDJTTDGUJFDQI-LCPPQYOVSA-N |

SMILES |

CCCCCC=CC(=O)C=CCCCCCCCC(=O)O |

Isomeric SMILES |

CCCCC/C=C/C(=O)/C=C/CCCCCCCC(=O)O |

Canonical SMILES |

CCCCCC=CC(=O)C=CCCCCCCCC(=O)O |

Synonyms |

11-keto-9(E),12(E)-octadecadienoic acid 11-keto-9,12(E)-octadecadienoic acid KOD |

Origin of Product |

United States |

Elucidating the Structure of 11-Keto-9(E),12(E)-octadecadienoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the methodologies and expected spectroscopic data for the structure elucidation of 11-Keto-9(E),12(E)-octadecadienoic acid. Direct experimental data for this specific compound from the primary literature, Shinohara et al., J Antibiot (Tokyo), 1999, was not fully accessible. Therefore, the quantitative data and experimental protocols presented herein are based on closely related and structurally analogous keto-octadecadienoic acids, providing a robust framework for researchers in this field.

Introduction

11-Keto-9(E),12(E)-octadecadienoic acid is a polyunsaturated fatty acid derivative that has been identified as a novel agent that enhances the fibrinolytic activity of endothelial cells. Its structure, featuring a conjugated enone system, is key to its biological activity. The elucidation of such a structure relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Ultraviolet-Visible (UV-Vis), and Infrared (IR) spectroscopy, often complemented by chemical synthesis for confirmation. This guide details the expected analytical data and the experimental approaches for the structural characterization of this and related compounds.

Spectroscopic Data for Structure Elucidation

The following tables summarize the expected quantitative data for the structural elucidation of 11-Keto-9(E),12(E)-octadecadienoic acid, based on data from analogous compounds such as 9-oxo-10(E),12(E)-octadecadienoic acid and 13-oxo-9(Z),11(E)-octadecadienoic acid.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-9 / H-12 | 6.10 - 6.40 | dd | ~15, 7 |

| H-10 / H-11 | 7.00 - 7.50 | m | - |

| H-8 / H-13 | 2.50 - 2.70 | t | ~7.5 |

| H-2 | 2.35 | t | ~7.5 |

| H-3 | 1.63 | p | ~7.5 |

| Methylene Chain (H-4 to H-7, H-14 to H-15) | 1.25 - 1.45 | m | - |

| H-17 | 1.29 | m | - |

| H-18 (CH₃) | 0.88 - 0.92 | t | ~7.0 |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C-1 (COOH) | 178 - 180 |

| C-11 (C=O) | 200 - 205 |

| C-9, C-12 (Olefinic CH) | 125 - 135 |

| C-10, C-11 (Olefinic CH) | 140 - 145 |

| C-2 | 33 - 35 |

| C-3 | 24 - 26 |

| C-8, C-13 | 40 - 42 |

| Methylene Chain | 22 - 32 |

| C-18 (CH₃) | 13 - 15 |

Table 3: Mass Spectrometry Data

| Technique | Ionization Mode | Expected m/z Values | Interpretation |

| ESI-MS | Negative | [M-H]⁻ at ~293.2 | Molecular weight confirmation (C₁₈H₃₀O₃ = 294.43) |

| GC-MS (as methyl ester) | EI | [M]⁺ at ~308.2 | Molecular weight of methyl ester |

| Various fragments | Fragmentation pattern reveals structural features |

Table 4: UV-Vis and IR Spectroscopic Data

| Spectroscopy | Expected Absorption | Interpretation |

| UV-Vis (in Ethanol) | λₘₐₓ ≈ 270-280 nm | π → π* transition of the conjugated enone system.[1] |

| IR | ~3300-2500 cm⁻¹ (broad) | O-H stretch of carboxylic acid |

| ~1710 cm⁻¹ | C=O stretch of carboxylic acid | |

| ~1670 cm⁻¹ | C=O stretch of conjugated ketone | |

| ~1630 cm⁻¹ | C=C stretch of conjugated double bonds | |

| ~970 cm⁻¹ | C-H bend of trans double bonds |

Experimental Protocols

Detailed methodologies are crucial for the successful elucidation of the structure. The following are generalized protocols based on standard practices for this class of compounds.

Isolation and Purification

For natural product isolation, a typical workflow would involve:

-

Extraction: Homogenization of the source material (e.g., fungal culture) with an organic solvent mixture (e.g., chloroform/methanol).

-

Partitioning: Liquid-liquid extraction to separate lipids from other components.

-

Chromatography:

-

Silica Gel Column Chromatography: To fractionate the crude extract based on polarity.

-

High-Performance Liquid Chromatography (HPLC): Using a C18 reverse-phase column for final purification of the target compound.

-

Spectroscopic Analysis

-

NMR Spectroscopy:

-

Dissolve the purified compound in a deuterated solvent (e.g., CDCl₃ or CD₃OD).

-

Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (≥400 MHz).

-

-

Mass Spectrometry:

-

For ESI-MS, dissolve the sample in a suitable solvent (e.g., methanol) and infuse into the mass spectrometer.

-

For GC-MS, derivatize the carboxylic acid to its methyl ester using diazomethane (B1218177) or BF₃-methanol before injection.

-

-

UV-Vis Spectroscopy:

-

Dissolve the compound in a UV-transparent solvent (e.g., ethanol (B145695) or hexane).

-

Record the absorbance spectrum from 200 to 400 nm.

-

-

IR Spectroscopy:

-

Acquire the spectrum using a thin film on a salt plate or as a KBr pellet.

-

Chemical Synthesis for Structural Confirmation

A plausible synthetic route for a keto-octadecadienoic acid could involve the following key steps:

-

Wittig Reaction: To create the conjugated double bond system.

-

Oxidation: Of a corresponding alcohol to the ketone.

-

Hydrolysis: Of an ester to the final carboxylic acid.

Biological Activity and Signaling Pathway

11-Keto-9(E),12(E)-octadecadienoic acid has been reported to enhance the fibrinolytic activity of endothelial cells. The fibrinolytic system is crucial for the dissolution of blood clots. A simplified, hypothetical signaling pathway illustrating how a bioactive lipid might enhance fibrinolysis is presented below. This pathway is based on known mechanisms of fibrinolysis regulation in endothelial cells. The molecule could potentially increase the expression or release of tissue Plasminogen Activator (t-PA), which is a key enzyme in this process.

Conclusion

The structural elucidation of 11-Keto-9(E),12(E)-octadecadienoic acid is a systematic process that integrates various spectroscopic and chemical methods. While specific data for this molecule is limited in the public domain, analysis of its structural analogues provides a clear and reliable roadmap for its characterization. The presented data and protocols offer a valuable resource for researchers working on the identification and synthesis of novel bioactive lipids, and for those in drug development exploring new therapeutic avenues in fibrinolysis and cardiovascular health.

References

The Biosynthesis of 11-Keto-9(E),12(E)-octadecadienoic Acid: An In-depth Technical Guide

December 5, 2025

Abstract

This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of 11-Keto-9(E),12(E)-octadecadienoic acid, a keto-fatty acid with potential applications in fibrinolytic activity enhancement. While the complete pathway has not been fully elucidated in a single organism, this document synthesizes current knowledge on related fatty acid metabolism in fungi and other organisms to propose a scientifically plausible route. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data on related enzymatic reactions, and visualizations of the proposed metabolic and experimental workflows.

Introduction

11-Keto-9(E),12(E)-octadecadienoic acid is an oxidized derivative of linoleic acid that has been identified as a novel fatty acid with the ability to enhance the fibrinolytic activity of endothelial cells[1]. Its biosynthesis is of significant interest for potential therapeutic applications. Keto-fatty acids, also known as oxo-fatty acids, are a class of oxylipins produced across various biological kingdoms, including fungi, plants, and mammals. They are typically formed through the oxidative metabolism of polyunsaturated fatty acids (PUFAs) like linoleic acid and arachidonic acid. The biosynthesis of these molecules is often initiated by lipoxygenases (LOX), which introduce a hydroperoxy group into the fatty acid backbone. This intermediate can then be further metabolized to a keto group through the action of other enzymes such as hydroperoxide isomerases or dehydrogenases. This guide will explore the proposed biosynthetic pathway for 11-Keto-9(E),12(E)-octadecadienoic acid, drawing parallels from known pathways of similar molecules.

Proposed Biosynthetic Pathway

The biosynthesis of 11-Keto-9(E),12(E)-octadecadienoic acid is proposed to originate from linoleic acid, a common C18 polyunsaturated fatty acid. The pathway likely involves a series of enzymatic reactions, initiated by a lipoxygenase, followed by the conversion of the resulting hydroperoxide to a ketone.

Step 1: Lipoxygenase-mediated Hydroperoxidation of Linoleic Acid

The initial and rate-limiting step is the regioselective and stereoselective dioxygenation of linoleic acid by a lipoxygenase (LOX). To form an 11-keto group, the initial hydroperoxidation must occur at the C-11 position, yielding 11-hydroperoxy-9(Z),12(Z)-octadecadienoic acid (11-HPODE). While 9-LOX and 13-LOX are the most commonly characterized lipoxygenases acting on linoleic acid, the existence of lipoxygenases with alternative regioselectivity, or engineered lipoxygenases, makes the formation of an 11-hydroperoxy intermediate feasible[2].

Step 2: Conversion of 11-HPODE to 11-Keto-octadecadienoic Acid

The conversion of the 11-hydroperoxy intermediate to the final keto-acid can proceed through two potential routes:

-

Route A: Direct conversion by a hydroperoxide isomerase. A hydroperoxide isomerase could directly convert 11-HPODE to 11-keto-9(Z),12(Z)-octadecadienoic acid.

-

Route B: Reduction followed by oxidation. Alternatively, the 11-HPODE could first be reduced to 11-hydroxy-9(Z),12(Z)-octadecadienoic acid (11-HODE) by a peroxidase. Subsequently, a dehydrogenase would oxidize the hydroxyl group at C-11 to a keto group.

Step 3: Isomerization of Double Bonds

The final step in the proposed pathway is the isomerization of the double bonds from the cis (Z) configuration in native linoleic acid to the trans (E) configuration found in the final product. This isomerization could occur enzymatically or non-enzymatically, potentially driven by the presence of the keto group which can facilitate the rearrangement of the double bonds to a more stable conjugated system.

Caption: Proposed biosynthetic pathway of 11-Keto-9(E),12(E)-octadecadienoic acid.

Quantitative Data

Direct kinetic data for the enzymes involved in the biosynthesis of 11-Keto-9(E),12(E)-octadecadienoic acid are not available in the literature. However, representative kinetic parameters for related enzymes are presented in the table below to provide a quantitative context for the proposed pathway.

| Enzyme Class | Substrate | Km (µM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | Source Organism | Reference |

| Lipoxygenase | Linoleic Acid | 10 - 200 | 50 - 500 | 100 - 1000 | Soybean | [3] |

| Hydroperoxide Isomerase | 13-HPODE | ~25 | Not Reported | Not Reported | Flax Seed | [4] |

| Alcohol Dehydrogenase | Fatty Alcohols | 50 - 500 | 1 - 10 | 5 - 50 | Yeast | Generic Data |

| Fatty Acid Isomerase | Unsaturated Fatty Acids | Not Reported | Not Reported | Not Reported | Various | Generic Data |

Experimental Protocols

This section provides detailed methodologies for the key experiments required to investigate the proposed biosynthetic pathway.

Lipoxygenase Activity Assay

This protocol is for a spectrophotometric assay to determine lipoxygenase activity by measuring the formation of conjugated dienes.

Materials:

-

Borate (B1201080) buffer (0.2 M, pH 9.0)

-

Linoleic acid substrate solution (250 µM in borate buffer)

-

Enzyme extract (e.g., from Trichoderma cell lysate)

-

UV-Vis Spectrophotometer

Procedure:

-

Prepare the substrate solution by dissolving linoleic acid in a minimal amount of ethanol (B145695) before diluting with borate buffer.

-

Equilibrate the spectrophotometer to 25°C.

-

In a quartz cuvette, mix 1 ml of the linoleic acid substrate solution with an appropriate volume of enzyme extract.

-

Immediately start monitoring the increase in absorbance at 234 nm for 5 minutes.

-

The rate of reaction is calculated from the initial linear portion of the absorbance curve using the molar extinction coefficient of the hydroperoxide product (ε = 25,000 M⁻¹cm⁻¹).

Fatty Acid Dehydrogenase Assay

This is a general protocol for assaying dehydrogenase activity using a colorimetric electron acceptor.

Materials:

-

Tris-HCl buffer (0.1 M, pH 8.0)

-

Substrate (e.g., 11-HODE)

-

NAD⁺ or NADP⁺ (10 mM)

-

Phenazine methosulfate (PMS; 1 mg/ml)

-

2,6-dichloroindophenol (DCIP; 1 mg/ml)

-

Enzyme extract

-

Spectrophotometer

Procedure:

-

In a cuvette, prepare a reaction mixture containing Tris-HCl buffer, the fatty acid substrate, and NAD(P)⁺.

-

Add the enzyme extract and incubate for 2 minutes at 37°C.

-

Initiate the reaction by adding PMS and DCIP.

-

Monitor the decrease in absorbance at 600 nm, which corresponds to the reduction of DCIP.

-

Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of DCIP (ε = 21,000 M⁻¹cm⁻¹).

Extraction and Analysis of Keto-Fatty Acids

This protocol outlines the extraction and analysis of the final product from a culture medium or cell lysate.

Materials:

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

Nitrogen gas

-

HPLC system with a UV or Mass Spectrometry (MS) detector

-

GC-MS system

Procedure:

-

Extraction: Acidify the sample to pH 3-4 and extract three times with an equal volume of ethyl acetate. Pool the organic layers, dry over anhydrous sodium sulfate, and evaporate to dryness under a stream of nitrogen.

-

Solid Phase Extraction (SPE) Cleanup: Redissolve the extract in a small volume of methanol and apply to a pre-conditioned C18 SPE cartridge. Wash with a polar solvent (e.g., water/methanol mixture) to remove impurities and then elute the fatty acids with a non-polar solvent (e.g., methanol or acetonitrile).

-

HPLC Analysis: Analyze the purified extract by reverse-phase HPLC with a C18 column. Use a gradient of acetonitrile (B52724) in water (with 0.1% formic acid) as the mobile phase. Monitor the eluent at 270 nm for the conjugated keto-diene system.

-

GC-MS Analysis: For structural confirmation, derivatize the fatty acid to its methyl ester (FAME) using diazomethane (B1218177) or BF₃-methanol. Analyze the FAME by GC-MS. The mass spectrum will provide fragmentation patterns characteristic of the keto-fatty acid structure.

Caption: General experimental workflow for the elucidation of the biosynthetic pathway.

Conclusion

The biosynthesis of 11-Keto-9(E),12(E)-octadecadienoic acid represents a fascinating area of fatty acid metabolism with potential for the development of novel therapeutic agents. While the exact enzymatic machinery is yet to be fully characterized, the proposed pathway, initiated by a lipoxygenase and proceeding through a hydroperoxy intermediate, provides a solid framework for future research. The experimental protocols and representative data presented in this guide offer a starting point for scientists aiming to unravel the intricacies of this pathway and harness its potential. Further investigation into the enzymes from organisms like Trichoderma will be crucial for a complete understanding and potential biotechnological production of this bioactive molecule.

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Soybean lipoxygenase-1 enzymically forms both (9S)- and (13S)-hydroperoxides from linoleic acid by a pH-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The enzymic conversion of linoleic acid hydroperoxide by flax-seed hydroperoxide isomerase - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Natural Sources of Keto-Octadecadienoic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources, analysis, and biological activities of keto-octadecadienoic acids (KODAs), with a primary focus on the well-documented 9-oxo and 13-oxo isomers. While the specific isomer 11-Keto-9(E),12(E)-octadecadienoic acid is of interest, current scientific literature on its natural occurrence is limited. This document summarizes the available quantitative data, details relevant experimental protocols, and illustrates the key signaling pathways associated with these bioactive lipids.

Natural Occurrence of Keto-Octadecadienoic Acids

Keto-octadecadienoic acids are oxidized derivatives of linoleic acid, an essential fatty acid. The position of the keto group and the configuration of the double bonds define the specific isomer. While several positional isomers exist, the 9-oxo and 13-oxo forms are the most studied in natural products.

11-Keto-9(E),12(E)-octadecadienoic Acid

9-Oxo-10,12-octadecadienoic Acid (9-oxo-ODA) and 13-Oxo-9,11-octadecadienoic Acid (13-oxo-ODA)

In contrast to the 11-keto isomer, 9-oxo-ODA and 13-oxo-ODA have been identified and quantified in various plant sources, most notably in tomatoes (Solanum lycopersicum)[2][3][4][5][6]. The calyx of eggplant (Solanum melongena) is another reported source of 9-oxo-ODA[7][8]. These compounds are of significant interest due to their biological activities, particularly as potent agonists of the Peroxisome Proliferator-Activated Receptor alpha (PPARα)[5][9][10][11][12][13].

Quantitative Data Presentation

The concentration of 9-oxo-ODA and 13-oxo-ODA can vary depending on the plant tissue and processing methods. The following tables summarize the available quantitative data for these compounds in tomatoes.

Table 1: Quantification of 9-oxo-ODA and 13-oxo-ODA in Different Tomato Fruit Tissues

| Tomato Tissue | 9-oxo-ODA Concentration (µg/g of tissue weight) | 13-oxo-ODA Concentration (µg/g of tissue weight) | Total oxo-ODAs (µg/g of tissue weight) |

| Peel | ~0.2 | Not specified individually | ~0.2[2] |

| Sarcocarp | ~0.1 | Not specified individually | ~0.1[2] |

| Gelatinous Tissue | Not specified individually | Not specified individually | Not specified individually |

Note: The reported values are approximate and were determined in the 'Momotaro' tomato variety. Concentrations can be influenced by factors such as tomato cultivar, ripeness, and processing methods.

Table 2: Quantitative Analysis of Free Fatty Acids (FFAs) in Tomato Fruit Homogenogenized under Liquid Nitrogen

| Fatty Acid | Gelatinous Tissue (µg/g fresh weight) | Sarcocarp (µg/g fresh weight) | Peel (µg/g fresh weight) |

| Palmitic acid (16:0) | 10.3 ± 0.9 | 10.5 ± 0.7 | 19.3 ± 1.5 |

| Palmitoleic acid (16:1) | 0.4 ± 0.1 | 0.5 ± 0.0 | 1.1 ± 0.1 |

| Stearic acid (18:0) | 2.0 ± 0.2 | 2.1 ± 0.1 | 3.0 ± 0.2 |

| Oleic acid (18:1) | 2.2 ± 0.2 | 2.8 ± 0.2 | 5.5 ± 0.5 |

| Linoleic acid (18:2) | 10.5 ± 0.9 | 13.0 ± 0.9 | 29.8 ± 2.4 |

| α-Linolenic acid (18:3) | 3.3 ± 0.3 | 4.3 ± 0.3 | 11.2 ± 1.0 |

Data adapted from Takahashi et al. (2013)[4]. Values are mean ± SEM (n=6).

Biosynthesis of 9-oxo-ODA and 13-oxo-ODA

The biosynthesis of 9-oxo-ODA and 13-oxo-ODA originates from linoleic acid, a common polyunsaturated fatty acid in plants. The initial step involves the oxidation of linoleic acid by lipoxygenase (LOX) enzymes. 9-LOX and 13-LOX activities lead to the formation of 9-hydroperoxy-octadecadienoic acid (9-HPODE) and 13-hydroperoxy-octadecadienoic acid (13-HPODE), respectively. These hydroperoxides are then thought to be converted to the corresponding keto-dienes[2].

References

- 1. 11-Keto-9(E),12(E)-octadecadienoic acid, a novel fatty acid that enhances fibrinolytic activity of endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. tandfonline.com [tandfonline.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Comparative and stability analyses of 9- and 13-Oxo-octadecadienoic acids in various species of tomato - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. 9-Oxo-(10E,12E)-octadecadienoic acid, a cytotoxic fatty acid ketodiene isolated from eggplant calyx, induces apoptosis in human ovarian cancer (HRA) cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Potent PPARα Activator Derived from Tomato Juice, 13-oxo-9,11-Octadecadienoic Acid, Decreases Plasma and Hepatic Triglyceride in Obese Diabetic Mice | PLOS One [journals.plos.org]

- 12. Potent PPARα Activator Derived from Tomato Juice, 13-oxo-9,11-Octadecadienoic Acid, Decreases Plasma and Hepatic Triglyceride in Obese Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 9-oxo-10(E),12(E)-Octadecadienoic acid derived from tomato is a potent PPAR α agonist to decrease triglyceride accumulation in mouse primary hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emergence of 11-Keto-9(E),12(E)-octadecadienoic Acid: A Fungal Metabolite with Fibrinolytic Modulating Properties

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Discovery and History

11-Keto-9(E),12(E)-octadecadienoic acid was first identified as a novel fatty acid by Shinohara et al. in a 1999 publication in The Journal of Antibiotics.[1] The compound was isolated from the fungus Trichoderma sp. and was initially noted for its ability to enhance the fibrinolytic activity of endothelial cells.[1] This discovery marked the emergence of a new player in the complex field of lipid mediators and their role in hemostasis.

Biological Activity and Mechanism of Action

The initial study reported a significant enhancement of plasmin activity in bovine aortic endothelial cells upon treatment with the compound.[2]

Signaling Pathway: Inhibition of PAI-1

Quantitative Data

The initial abstracts provide limited quantitative data. The most specific finding is a 2-fold increase in plasmin activity in bovine aortic endothelial cells at a concentration of 250 µM of 11-Keto-9(E),12(E)-octadecadienoic acid.[2]

| Parameter | Value | Cell Type | Concentration | Reference |

| Plasmin Activity Enhancement | 2-fold increase | Bovine Aortic Endothelial Cells | 250 µM | Chikanishi et al., 1999[2] |

Experimental Protocols

Detailed experimental protocols for the isolation, synthesis, and biological assays of 11-Keto-9(E),12(E)-octadecadienoic acid were not available in the abstracts of the primary literature. However, a logical workflow for the discovery and initial characterization can be inferred.

Logical Workflow: From Discovery to Mechanism

The following diagram illustrates the likely research workflow that led to the identification and characterization of 11-Keto-9(E),12(E)-octadecadienoic acid.

Physicochemical and Spectroscopic Data

While the primary discovery articles mention the use of Magnetic Resonance Spectroscopy, Infrared Spectroscopy, and Ultraviolet Spectrophotometry for structure elucidation, the specific data for 11-Keto-9(E),12(E)-octadecadienoic acid is not available in the reviewed abstracts.[1]

Future Directions

The discovery of 11-Keto-9(E),12(E)-octadecadienoic acid opens several avenues for future research:

-

Total Synthesis: Development of a robust and scalable synthetic route to produce larger quantities of the compound for further studies.

-

Biosynthetic Pathway: Investigation of the enzymatic pathway responsible for the production of this oxylipin in Trichoderma sp.

Conclusion

References

- 1. 11-Keto-9(E),12(E)-octadecadienoic acid, a novel fatty acid that enhances fibrinolytic activity of endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The 4G/4G Genotype of PAI-1 Polymorphism Is Associated with Higher Plasma PAI-1 Concentrations and Mortality in Patients with Severe Sepsis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 11-Keto-9(E),12(E)-octadecadienoic Acid: Physicochemical Properties, Experimental Protocols, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Keto-9(E),12(E)-octadecadienoic acid is a specific isomer of a larger class of oxidized fatty acids derived from linoleic acid. These molecules, broadly categorized as oxylipins, are increasingly recognized for their potent biological activities and roles as signaling molecules in various physiological and pathological processes. While research on the specific 11-Keto-9(E),12(E) isomer is limited, this guide provides a comprehensive overview of its known characteristics, inferred physicochemical properties based on related compounds, and general experimental methodologies for its study. This document also explores the broader context of keto-octadecadienoic acid signaling pathways, offering a valuable resource for researchers investigating this class of molecules.

Physicochemical Properties

Quantitative experimental data for 11-Keto-9(E),12(E)-octadecadienoic acid is not extensively available in public databases. The following table summarizes its basic molecular properties, along with predicted values and data from closely related isomers to provide a comparative context. It is crucial to note that properties such as melting point, boiling point, and solubility are highly dependent on the specific isomeric form and the provided data for related compounds should be considered as estimations.

| Property | Value for 11-Keto-9(E),12(E)-octadecadienoic acid | Data for Related Isomers (for comparison) |

| Molecular Formula | C₁₈H₃₀O₃ | C₁₈H₃₀O₃ (for all isomers) |

| Molecular Weight | 294.43 g/mol | 294.4 g/mol (for 9-Keto-octadecadienoic acid)[1] |

| Melting Point | Data not available | -5 °C to -12 °C (for Linoleic Acid)[2] |

| Boiling Point | Data not available | 381.6 ± 11.0 °C (Predicted for 9(Z),11(E)-Octadecadienoic acid)[3] |

| Solubility | Data not available | In organic solvents like ethanol (B145695) (>100 mg/ml), DMSO (>100 mg/ml), and DMF (>100 mg/ml) (for 9(Z),11(E)-Octadecadienoic acid). Limited solubility in aqueous systems.[3][4] |

| pKa | Data not available | 4.78 ± 0.10 (Predicted for 9(Z),11(E)-Octadecadienoic acid)[3] |

| Appearance | Inferred to be a colorless oil or solid | Colorless oil (for Linoleic Acid)[2] |

Experimental Protocols

Detailed experimental protocols for the synthesis, isolation, and characterization of 11-Keto-9(E),12(E)-octadecadienoic acid are not explicitly published. However, the following methodologies, adapted from literature on similar keto fatty acids, provide a robust framework for its study.

Synthesis of Keto-Octadecadienoic Acids

The synthesis of keto-octadecadienoic acids can be achieved through the oxidation of corresponding hydroxy fatty acids. A general approach involves:

-

Starting Material: A suitable hydroxy-octadecadienoic acid isomer.

-

Oxidation: The hydroxyl group is oxidized to a ketone using a mild oxidizing agent such as pyridinium (B92312) chlorochromate (PCC) or by Swern oxidation.

-

Purification: The resulting keto acid is purified using chromatographic techniques like silica (B1680970) gel column chromatography or high-performance liquid chromatography (HPLC).

A key step in the synthesis of specific isomers, such as epoxyketooctadecenoic acids (EKODEs), involves Wittig-type reactions and aldol (B89426) condensations[5].

Isolation and Purification

Isolation from natural sources or reaction mixtures typically involves the following steps:

-

Lipid Extraction: Total lipids are extracted from the biological source (e.g., fungal culture, plant material) using a solvent system like chloroform:methanol (2:1, v/v)[6].

-

Saponification: The extracted lipids are saponified using an ethanolic potassium hydroxide (B78521) solution to release free fatty acids[6].

-

Extraction of Free Fatty Acids: The mixture is acidified, and the free fatty acids are extracted with an organic solvent like hexane (B92381) or diethyl ether[6].

-

Chromatographic Separation: The crude extract is subjected to column chromatography on silica gel, with elution using a gradient of solvents (e.g., hexane and ethyl acetate) to separate fatty acids based on polarity. The keto group increases the polarity, aiding in separation[6]. For higher purity, reversed-phase HPLC can be employed[6].

Characterization

The structural elucidation and confirmation of 11-Keto-9(E),12(E)-octadecadienoic acid would involve a combination of spectroscopic and spectrometric techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern. High-performance liquid chromatography-quadrupole time-of-flight mass spectrometry (HPLC-Q-TOF/MS) is a sensitive method for the analysis of keto acids in biological samples[7].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for determining the precise structure, including the position of the keto group and the stereochemistry of the double bonds.

-

Infrared (IR) Spectroscopy: To identify the presence of the carboxylic acid and ketone functional groups.

-

Ultraviolet (UV) Spectroscopy: To characterize the conjugated diene system.

Biological Activity and Signaling Pathways

While the specific biological activities of 11-Keto-9(E),12(E)-octadecadienoic acid are not well-documented, a 1999 study reported that it enhances the fibrinolytic activity of endothelial cells[8]. This suggests a potential role in cardiovascular health.

More broadly, oxidized metabolites of linoleic acid are known to be potent signaling molecules that modulate inflammatory pathways. They are formed enzymatically by lipoxygenases (LOX), cyclooxygenases (COX), and cytochrome P450 (CYP) enzymes, or non-enzymatically through autoxidation[2][9].

These oxidized fatty acids can act as ligands for nuclear receptors and can influence gene expression. For instance, related compounds like 9-hydroxy-octadecadienoic acid (9-HODE) have been shown to activate the FOXO family of transcription factors by triggering JNK signaling[10]. This provides a potential link between dietary fatty acid intake, inflammation, and metabolic regulation.

Below is a generalized signaling pathway for oxidized linoleic acid metabolites, which may be relevant for 11-Keto-9(E),12(E)-octadecadienoic acid.

Caption: Generalized signaling pathway for oxidized linoleic acid metabolites.

Experimental Workflow for Bioactivity Screening

A typical workflow to investigate the biological activity of 11-Keto-9(E),12(E)-octadecadienoic acid would involve a series of in vitro and in vivo experiments.

Caption: A typical experimental workflow for screening the bioactivity of a novel compound.

Conclusion

11-Keto-9(E),12(E)-octadecadienoic acid represents a specific molecule within the broader, biologically significant class of oxidized linoleic acid metabolites. While direct experimental data on its physicochemical properties are scarce, this guide provides a framework for its study based on established methodologies for related compounds. The known fibrinolytic activity of this isomer, coupled with the diverse signaling roles of other keto-octadecadienoic acids, underscores the need for further research to elucidate its specific biological functions and therapeutic potential. The protocols and workflows outlined herein offer a starting point for researchers to explore the synthesis, characterization, and bioactivity of this and other novel oxylipins.

References

- 1. 9-Keto-octadecadienoic acid | C18H30O3 | CID 54067607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Linoleic acid - Wikipedia [en.wikipedia.org]

- 3. 2540-56-9 CAS MSDS (9(Z),11(E)-OCTADECADIENOIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. Buy 9(Z),11(Z)-Octadecadienoic Acid | 544-70-7 [smolecule.com]

- 5. Synthesis of six epoxyketooctadecenoic acid (EKODE) isomers, their generation from nonenzymatic oxidation of linoleic acid, and their reactivity with imidazole nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Determination of Branched-Chain Keto Acids in Serum and Muscles Using High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 11-Keto-9(E),12(E)-octadecadienoic acid, a novel fatty acid that enhances fibrinolytic activity of endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Oxidized metabolites of linoleic acid as biomarkers of liver injury in nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. life-science-alliance.org [life-science-alliance.org]

11-Keto-9(E),12(E)-octadecadienoic acid and lipid metabolism

An In-depth Technical Guide to 11-Keto-9(E),12(E)-octadecadienoic acid and its Putative Role in Lipid Metabolism

Audience: Researchers, scientists, and drug development professionals.

Abstract

11-Keto-9(E),12(E)-octadecadienoic acid (11-Keto-ODA) is an oxidized derivative of linoleic acid, belonging to a class of bioactive lipids known as oxylipins. While direct research on 11-Keto-ODA's role in lipid metabolism is limited, its structural isomers, such as 9-oxo-ODA and 13-oxo-ODA, have been identified as potent modulators of key metabolic pathways. This guide synthesizes the available information on 11-Keto-ODA and provides a detailed examination of its isomers to infer its potential mechanisms of action. We focus on the activation of Peroxisome Proliferator-Activated Receptors (PPARs) and other fatty acid-sensing receptors that are critical in regulating fatty acid oxidation, triglyceride accumulation, and inflammation. This document presents quantitative data from studies on these related compounds, details relevant experimental protocols, and provides visualizations of key signaling pathways to serve as a foundational resource for future investigation into 11-Keto-ODA as a potential therapeutic agent in metabolic diseases.

Introduction to 11-Keto-ODA

11-Keto-9(E),12(E)-octadecadienoic acid is a keto-derivative of the essential fatty acid, linoleic acid. Oxylipins, including keto-fatty acids, are increasingly recognized as important signaling molecules in a variety of physiological and pathological processes. The biosynthesis of 11-Keto-ODA has been observed in organisms like the red alga Lithothamnion corallioides, where enzymatic, oxygen-dependent conversion of linoleic acid yields 11-hydroxy and 11-keto octadecadienoic acids. While early research identified 11-Keto-ODA as a novel fatty acid that enhances the fibrinolytic activity of endothelial cells, its direct effects on core lipid metabolism in mammalian systems remain largely unexplored[1].

Given the significant biological activities of its isomers, it is highly probable that 11-Keto-ODA also functions as a signaling molecule in metabolic regulation. This guide will use the well-documented activities of 9-oxo-ODA and 13-oxo-ODA as a proxy to build a framework for understanding the potential of 11-Keto-ODA.

Potential Mechanisms of Action on Lipid Metabolism

The primary mechanism by which related keto-octadecadienoic acids influence lipid metabolism is through the activation of PPARs, a family of nuclear receptors that function as ligand-activated transcription factors.

Peroxisome Proliferator-Activated Receptor (PPAR) Activation

PPARs play a central role in the regulation of lipid and glucose homeostasis. The key isoforms are:

-

PPARα: Highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle. Its activation leads to the upregulation of genes involved in fatty acid uptake and β-oxidation, thereby lowering plasma and hepatic triglyceride levels.

-

PPARγ: Predominantly expressed in adipose tissue, where it is a master regulator of adipogenesis (fat cell differentiation) and promotes lipid storage.

Studies on tomato-derived oxylipins have shown that 9-oxo-ODA and 13-oxo-ODA are potent PPARα agonists[2][3][4][5]. Activation of PPARα by these compounds leads to a significant decrease in triglyceride accumulation in hepatocytes[3]. This suggests that 11-Keto-ODA may share this ability to act as a ligand for PPARα, thereby promoting fatty acid oxidation.

// Pathway Keto_ODA -> PPARa [label="Binds & Activates"]; PPARa -> Complex [label="Heterodimerizes"]; RXR -> Complex; Complex -> PPRE [label="Binds to DNA"]; PPRE -> Gene_Exp [label="Induces"]; Gene_Exp -> mRNA; mRNA -> { node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Fatty_Acid_Uptake [label="↑ Fatty Acid Uptake"]; Beta_Oxidation [label="↑ β-Oxidation"]; TG_Synthesis [label="↓ Triglyceride Synthesis"]; } [arrowhead=vee, color="#34A853"];

// Style graph[label="Predicted PPARα Signaling Pathway for 11-Keto-ODA", labelloc=t, fontsize=14]; } END_OF_DOT Caption: Predicted PPARα signaling pathway for 11-Keto-ODA.

G-Protein Coupled Receptor (GPCR) Signaling

Free fatty acids are also ligands for several GPCRs, which mediate rapid cellular responses. GPR120 (also known as FFAR4) is a receptor for medium and long-chain fatty acids that is highly expressed in adipocytes and macrophages[6]. GPR120 activation is linked to potent anti-inflammatory and insulin-sensitizing effects[7]. Given that inflammation is a key component of metabolic dysfunction, the potential interaction of 11-Keto-ODA with GPR120 warrants investigation.

Quantitative Data from Related Compounds

The following tables summarize quantitative data from studies on 9-oxo-ODA and 13-oxo-ODA, which serve as a benchmark for predicting the potential efficacy of 11-Keto-ODA.

Table 1: PPARα Activation by Keto-Octadecadienoic Acid Isomers

| Compound | Assay System | EC50 (μM) | Max Fold Activation (vs. Control) | Reference |

|---|---|---|---|---|

| 9-oxo-ODA | PPARα Luciferase Reporter Assay | ~10 | ~8-fold | [3] |

| 13-oxo-ODA | PPARα Luciferase Reporter Assay | <10 | ~12-fold (stronger than 9-oxo-ODA) | [4][5] |

| Fenofibrate (Control Drug) | PPARα Luciferase Reporter Assay | ~20 | ~10-fold |[1] |

Table 2: Effect of Keto-Octadecadienoic Acids on Lipid Levels

| Compound / Treatment | Model System | Parameter Measured | Concentration / Dose | Result | Reference |

|---|---|---|---|---|---|

| 9-oxo-ODA | Mouse Primary Hepatocytes | Cellular Triglyceride Accumulation | 10 μM | Significant decrease | [3] |

| 13-oxo-ODA | Obese Diabetic KK-A^y Mice | Plasma Triglyceride | 0.02% in diet | ~30% decrease vs. High-Fat Diet | [4][5] |

| 13-oxo-ODA | Obese Diabetic KK-A^y Mice | Hepatic Triglyceride | 0.02% in diet | ~45% decrease vs. High-Fat Diet |[4][5] |

Key Experimental Protocols

The following protocols are standard methodologies for investigating the effects of a novel compound like 11-Keto-ODA on lipid metabolism.

PPARα Luciferase Reporter Gene Assay

This assay quantifies the ability of a compound to activate the PPARα transcription factor.

Objective: To determine if 11-Keto-ODA is an agonist of the human PPARα receptor.

Methodology:

-

Cell Culture: Human hepatoblastoma (HepG2) cells are engineered to stably express the human PPARα receptor and a luciferase reporter gene linked to a PPAR response element (PPRE).

-

Plating: Cells are seeded into 96-well plates at a density of approximately 1.3 x 10⁴ cells/well and incubated.

-

Compound Treatment: Cells are treated with various concentrations of 11-Keto-ODA (e.g., 0.1 to 100 μM), a known agonist (e.g., fenofibrate), and a vehicle control (e.g., DMSO).

-

Incubation: The plates are incubated for 24-48 hours to allow for receptor activation and reporter gene expression.

-

Lysis and Detection: The cells are lysed, and a luciferase assay substrate is added to each well[8].

-

Quantification: The luminescence, which is proportional to luciferase activity, is measured using a luminometer. Results are typically expressed as fold-activation over the vehicle control[1][9].

Measurement of Hepatic Triglyceride Content

This protocol measures the total triglyceride content in liver tissue or cultured cells after treatment.

Objective: To determine if 11-Keto-ODA reduces lipid accumulation in hepatocytes.

Methodology:

-

Sample Collection: Collect liver tissue (~100-300 mg) from animal models or cell pellets from in vitro cultures.

-

Saponification: Digest the sample overnight at 55°C in ethanolic KOH. This process lyses the cells and hydrolyzes the triglyceride molecules into glycerol (B35011) and free fatty acids[10][11][12].

-

Neutralization and Extraction: Neutralize the solution and extract the glycerol-containing supernatant after centrifugation.

-

Glycerol Assay: Use a commercial colorimetric assay kit to measure the concentration of glycerol in the extract. The reaction typically produces a colored product that can be measured with a spectrophotometer at 540 nm[10][11].

-

Calculation: Calculate the original triglyceride concentration based on a standard curve generated with known glycerol or triolein (B1671897) concentrations. Data are typically normalized to the initial tissue weight or total protein content[10][13].

Conclusion and Future Directions

While direct evidence for the role of 11-Keto-9(E),12(E)-octadecadienoic acid in lipid metabolism is currently sparse, the compelling activities of its isomers, 9-oxo-ODA and 13-oxo-ODA, provide a strong rationale for its investigation. These related compounds are potent PPARα agonists that effectively reduce triglyceride levels in both in vitro and in vivo models.

Future research should prioritize:

-

Direct Functional Assays: Testing the activity of synthesized 11-Keto-ODA in PPARα and PPARγ reporter assays.

-

Cell-Based Lipid Accumulation Studies: Evaluating the effect of 11-Keto-ODA on adipogenesis and lipid loading in 3T3-L1 adipocytes and HepG2 hepatocytes.

-

In Vivo Studies: Administering 11-Keto-ODA to animal models of dyslipidemia and metabolic syndrome to assess its effects on plasma lipid profiles, hepatic steatosis, and glucose tolerance.

-

Receptor Profiling: Screening 11-Keto-ODA against a panel of fatty acid-sensing receptors, including GPR120, to uncover additional mechanisms of action.

Elucidating the biological functions of 11-Keto-ODA will not only expand our understanding of oxylipin signaling but could also unveil a novel class of therapeutic leads for managing metabolic diseases.

References

- 1. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 9-oxo-10(E),12(E)-Octadecadienoic acid derived from tomato is a potent PPAR α agonist to decrease triglyceride accumulation in mouse primary hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Potent PPARα Activator Derived from Tomato Juice, 13-oxo-9,11-Octadecadienoic Acid, Decreases Plasma and Hepatic Triglyceride in Obese Diabetic Mice | PLOS One [journals.plos.org]

- 5. Potent PPARα Activator Derived from Tomato Juice, 13-oxo-9,11-Octadecadienoic Acid, Decreases Plasma and Hepatic Triglyceride in Obese Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting GPR120 and other fatty acid sensing GPCRs ameliorates insulin resistance and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sensing unsaturated fatty acids: insights from GPR120 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. assaygenie.com [assaygenie.com]

- 9. korambiotech.com [korambiotech.com]

- 10. Measurement of Liver Triglyceride Content [bio-protocol.org]

- 11. Measurement of Liver Triglyceride Content [en.bio-protocol.org]

- 12. researchgate.net [researchgate.net]

- 13. Novel equation to determine the hepatic triglyceride concentration in humans by MRI: diagnosis and monitoring of NAFLD in obese patients before and after bariatric surgery - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Bioactive Lipid: A Technical Guide to the Natural Precursors of 11-Keto-9(E),12(E)-octadecadienoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Keto-9(E),12(E)-octadecadienoic acid is an oxidized fatty acid metabolite of linoleic acid that has garnered interest for its biological activities. This technical guide provides an in-depth exploration of its natural precursors, biosynthetic pathways, and the experimental methodologies used for its study. The information presented herein is intended to support research and development efforts in fields ranging from natural product chemistry to drug discovery.

The primary precursor to 11-Keto-9(E),12(E)-octadecadienoic acid in nature is linoleic acid, an essential omega-6 fatty acid abundant in plants and fungi. The transformation of linoleic acid into its 11-keto derivative is a multi-step enzymatic process, primarily involving the lipoxygenase (LOX) pathway. This pathway is a rich source of diverse, bioactive oxylipins.

Biosynthetic Pathway of 11-Keto-9(E),12(E)-octadecadienoic Acid

The formation of 11-Keto-9(E),12(E)-octadecadienoic acid from linoleic acid is initiated by the action of lipoxygenase enzymes. These enzymes catalyze the introduction of a hydroperoxy group into the linoleic acid backbone. Subsequent enzymatic reactions, including the formation of a hydroxy intermediate and its subsequent oxidation, lead to the final keto-acid. The fungus Trichoderma has been identified as a natural source of this compound[1][2].

Quantitative Data on Related Oxylipins

While specific quantitative data for 11-Keto-9(E),12(E)-octadecadienoic acid are limited in the literature, data for related oxidized linoleic acid metabolites (OXLAMs) in various biological matrices provide a valuable reference.

| Metabolite | Matrix | Concentration (nmol/L) | Analytical Method |

| 9-HODE | Rat Plasma | 57.8 ± 18.7 | Q-TOFMS |

| 13-HODE | Rat Plasma | 123.2 ± 31.1 | Q-TOFMS |

| 9-oxoODE | Rat Plasma | 218.1 ± 53.7 | Q-TOFMS |

| 13-oxoODE | Rat Plasma | 57.8 ± 19.2 | Q-TOFMS |

Data sourced from a study on oxidized linoleic acid metabolites in rat plasma[3]. HODE refers to hydroxy-octadecadienoic acid, and oxoODE refers to oxo-octadecadienoic acid.

Experimental Protocols

Lipoxygenase Activity Assay (Spectrophotometric)

This protocol is adapted from established methods for determining lipoxygenase activity by measuring the formation of conjugated dienes[4][5].

Materials:

-

Phosphate (B84403) buffer (0.1 M, pH 7.0)

-

Linoleic acid substrate solution (10 mM in ethanol)

-

Enzyme extract (e.g., from Trichoderma culture)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing 2.9 mL of phosphate buffer and 0.1 mL of the enzyme extract.

-

Incubate the mixture at 25°C for 5 minutes.

-

Initiate the reaction by adding 0.1 mL of the linoleic acid substrate solution.

-

Immediately measure the increase in absorbance at 234 nm for 3 minutes.

-

Calculate the enzyme activity based on the rate of change in absorbance, using the molar extinction coefficient of conjugated dienes (25,000 M⁻¹cm⁻¹).

Extraction and Analysis of Keto-Fatty Acids by LC-MS/MS

This protocol provides a general workflow for the extraction and sensitive quantification of keto-octadecadienoic acids from biological samples[6][7].

Materials:

-

Internal standard (e.g., d4-labeled 13-HODE)

-

Methanol

-

Hexane

-

Acetic acid

-

LC-MS/MS system with a C18 column

Procedure:

-

Extraction:

-

Homogenize the biological sample (e.g., fungal mycelia, plasma) in methanol.

-

Add the internal standard.

-

Perform a liquid-liquid extraction with hexane.

-

Evaporate the organic phase to dryness under a stream of nitrogen.

-

-

LC-MS/MS Analysis:

-

Reconstitute the dried extract in the mobile phase.

-

Inject the sample into the LC-MS/MS system.

-

Separate the analytes using a gradient elution on a C18 column.

-

Detect and quantify the target keto-fatty acid using multiple reaction monitoring (MRM) in negative ion mode.

-

Heterologous Expression of Biosynthetic Enzymes

To characterize the enzymes involved in the biosynthesis of 11-Keto-9(E),12(E)-octadecadienoic acid, heterologous expression in a suitable host like Saccharomyces cerevisiae or Escherichia coli is a powerful tool[8][9][10].

General Protocol:

-

Gene Identification and Cloning: Identify candidate genes (e.g., lipoxygenase, alcohol dehydrogenase) from the source organism (Trichoderma) through genomic or transcriptomic analysis. Clone the open reading frames into an appropriate expression vector.

-

Transformation: Transform the expression construct into the chosen host organism.

-

Expression and Culture: Induce protein expression under optimized conditions. Provide the precursor, linoleic acid, to the culture medium.

-

Metabolite Analysis: After a suitable incubation period, extract the metabolites from the culture medium and/or cell lysate.

-

Product Identification: Analyze the extracts using LC-MS or GC-MS to identify the formation of 11-Keto-9(E),12(E)-octadecadienoic acid and its intermediates.

Conclusion

The biosynthesis of 11-Keto-9(E),12(E)-octadecadienoic acid is intrinsically linked to the metabolism of linoleic acid, primarily through the lipoxygenase pathway. While the complete enzymatic cascade is still under investigation, the identification of key intermediates and the availability of advanced analytical and molecular biology techniques provide a solid foundation for further research. This guide offers a comprehensive overview of the current knowledge and methodologies to aid scientists and drug development professionals in their exploration of this and other bioactive oxylipins.

References

- 1. 11-Keto-9(E),12(E)-octadecadienoic acid, a novel fatty acid that enhances fibrinolytic activity of endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Formation of 8,11,14-octadecatrienoic acid (18:3 n-4) from naturally occurring unique fatty acid, 9,12-hexadecadienoic acid (16:2 n-4), in animal cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification and Profiling of Targeted Oxidized Linoleic Acid Metabolites in Rat Plasma by Quadrupole Time-of-Flight Mass Spectrometry (Q-TOFMS) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lipoxygenase activity determination [protocols.io]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. jsbms.jp [jsbms.jp]

- 8. pnas.org [pnas.org]

- 9. academic.oup.com [academic.oup.com]

- 10. Heterologous reconstitution in yeast of the polyunsaturated fatty acid biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantification of 11-Keto-9(E),12(E)-octadecadienoic Acid in Biological Matrices using LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

11-Keto-9(E),12(E)-octadecadienoic acid (11-Keto-ODA) is an oxidized derivative of linoleic acid, belonging to the class of signaling molecules known as oxylipins. These molecules are involved in a variety of physiological and pathological processes. Accurate and sensitive quantification of 11-Keto-ODA in biological samples is essential to understanding its biological function and its potential as a biomarker or therapeutic target. This application note provides a detailed protocol for the quantification of 11-Keto-ODA in biological matrices such as plasma and cell culture supernatants using a highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Experimental Protocols

This section details the materials and a step-by-step methodology for the extraction and quantification of 11-Keto-ODA.

Materials and Reagents

-

11-Keto-9(E),12(E)-octadecadienoic acid analytical standard

-

Deuterated internal standard (e.g., 11-Keto-ODA-d4 or a similar C18 keto-fatty acid-d4)

-

LC-MS grade methanol (B129727), acetonitrile, water, and acetic acid

-

Solid Phase Extraction (SPE) cartridges (e.g., C18, 100 mg)

-

All other solvents and reagents should be of the highest purity available.

Sample Preparation: Solid Phase Extraction (SPE)

Solid phase extraction is recommended for cleaning up complex biological matrices like plasma.[1][2]

-

Sample Pre-treatment: To 100 µL of plasma, add 5 µL of a 10x concentrated internal standard solution.[1]

-

Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 1 mL of methanol followed by 1 mL of deionized water.[1]

-

Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1.5 mL of 5% methanol in water to remove polar interferences.[1]

-

Elution: Elute the 11-Keto-ODA and the internal standard from the cartridge with 1.2 mL of methanol.[1]

-

Drying: Evaporate the eluent to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in 50 µL of 50% methanol for LC-MS/MS analysis.[1]

Liquid Chromatography (LC) Conditions

A reverse-phase separation is suitable for resolving 11-Keto-ODA from other isomers and matrix components.[3][4][5]

-

Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm particle size).[6]

-

Mobile Phase A: Water with 0.1% acetic acid.[6]

-

Mobile Phase B: Acetonitrile/Methanol (50:50, v/v) with 0.1% acetic acid.[6]

-

Flow Rate: 0.24 mL/min.[6]

-

Column Temperature: 40 °C.[6]

-

Injection Volume: 10 µL.[6]

-

Gradient Elution:

-

Start at a suitable percentage of mobile phase B.

-

Increase the percentage of mobile phase B to elute 11-Keto-ODA.

-

Return to initial conditions to equilibrate the column for the next injection.

-

Mass Spectrometry (MS/MS) Conditions

The analysis is performed using a triple quadrupole mass spectrometer in negative electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM).[3]

-

Ionization Mode: Negative Electrospray Ionization (ESI-).

-

Ion Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

Capillary Voltage: 30 V.

-

Cone Voltage: 30 V.

-

MRM Transitions: The precursor ion for 11-Keto-ODA will be its [M-H]⁻ ion. Product ions will be specific fragments generated upon collision-induced dissociation. These transitions need to be optimized by infusing a standard solution of 11-Keto-9(E),12(E)-octadecadienoic acid.

Data Presentation

The quantitative performance of this method is summarized in the table below. These values are representative and should be validated for the specific instrumentation and matrix used.

| Parameter | Expected Performance |

| Linearity (R²) | > 0.995 |

| Limit of Detection (LOD) | 0.1 - 1.0 pg on column |

| Limit of Quantification (LOQ) | 0.5 - 5.0 pg on column |

| Intra-day Precision (%RSD) | < 15% |

| Inter-day Precision (%RSD) | < 15% |

| Recovery | 85 - 115% |

Visualizations

Caption: Experimental workflow for 11-Keto-ODA quantification.

Linoleic acid is enzymatically converted to various oxidized metabolites, including keto-octadecadienoic acids.[7]

Caption: Biosynthesis of Keto-Octadecadienoic Acids.

References

- 1. Quantification of Plasma Oxylipins using Solid Phase Extraction and Reversed-phase Liquid Chromatography-Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantification of Plasma Oxylipins Using Solid-Phase Extraction and Reversed-Phase Liquid Chromatography-Triple Quadrupole Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jsbms.jp [jsbms.jp]

- 4. Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Development of a Liquid Chromatography–Tandem Mass Spectrometry Method for Oxylipin Analysis and Its Application to Children’s Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Linoleic acid - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for the Synthesis of 11-Keto-9(E),12(E)-octadecadienoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Keto-9(E),12(E)-octadecadienoic acid is an oxidized derivative of linoleic acid that has garnered research interest due to its biological activities. Notably, it has been identified as a novel fatty acid that enhances the fibrinolytic activity of endothelial cells, suggesting its potential in cardiovascular research and drug development[1]. This document provides detailed application notes on its significance and a proposed protocol for its chemical synthesis, aimed at providing researchers with the necessary information to produce this compound for investigational purposes.

Application Notes

The primary application of 11-Keto-9(E),12(E)-octadecadienoic acid in a research context lies in its ability to modulate fibrinolysis. Fibrinolysis is the physiological process of breaking down fibrin (B1330869) clots, and its enhancement is a key therapeutic strategy for thrombotic diseases. The compound's ability to increase the fibrinolytic activity of endothelial cells makes it a valuable tool for:

-

Investigating the molecular mechanisms of fibrinolysis: Studying how 11-Keto-9(E),12(E)-octadecadienoic acid interacts with endothelial cells to upregulate the expression or activity of fibrinolytic proteins such as tissue plasminogen activator (t-PA).

-

Screening for novel anti-thrombotic agents: Using the compound as a reference for the development of new drugs targeting the fibrinolytic system.

-

Cardiovascular disease research: Exploring its role in maintaining vascular homeostasis and its potential protective effects against pathological clot formation.

Proposed Chemical Synthesis Protocol

Overall Reaction Scheme:

The proposed synthesis involves a four-step process:

-

Epoxidation of linoleic acid to form a mixture of mono-epoxides.

-

Ring-opening of the epoxide at the C12 position to introduce a hydroxyl group at C11 and a bromine atom at C12.

-

Oxidation of the secondary alcohol at C11 to a ketone.

-

Elimination of the bromine atom and a proton to form the conjugated diene system.

Experimental Protocols

Step 1: Epoxidation of Linoleic Acid

-

Objective: To introduce an epoxide ring across one of the double bonds of linoleic acid.

-

Materials:

-

Linoleic acid

-

m-Chloroperoxybenzoic acid (m-CPBA)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

Dissolve linoleic acid (1 equivalent) in dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of m-CPBA (1.1 equivalents) in dichloromethane to the cooled solution.

-

Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature, stirring for an additional 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution to remove excess m-CPBA and the resulting m-chlorobenzoic acid.

-

Wash with brine, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude mono-epoxide mixture.

-

Step 2: Regioselective Ring-Opening to form a Bromohydrin

-

Objective: To open the epoxide ring to introduce a hydroxyl group at the C11 position.

-

Materials:

-

Crude mono-epoxide mixture from Step 1

-

Hydrobromic acid (HBr) in acetic acid

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

-

Procedure:

-

Dissolve the crude mono-epoxide mixture in diethyl ether.

-

Cool the solution to 0 °C.

-

Slowly add a solution of hydrobromic acid in acetic acid.

-

Stir the mixture at 0 °C for 2-3 hours.

-

Quench the reaction by carefully adding saturated sodium bicarbonate solution until the effervescence ceases.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the crude bromohydrin.

-

Step 3: Oxidation of the Secondary Alcohol to a Ketone

-

Objective: To oxidize the hydroxyl group at C11 to a ketone.

-

Materials:

-

Crude bromohydrin from Step 2

-

Pyridinium chlorochromate (PCC) or Dess-Martin periodinane

-

Dichloromethane (DCM)

-

-

Procedure:

-

Dissolve the crude bromohydrin in dichloromethane.

-

Add PCC (1.5 equivalents) to the solution.

-

Stir the mixture at room temperature for 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture through a pad of silica gel to remove the chromium salts.

-

Wash the silica gel with additional dichloromethane.

-

Concentrate the filtrate to obtain the crude bromo-ketone.

-

Step 4: Elimination to form the Conjugated Diene

-

Objective: To form the 9(E),12(E)-diene system via elimination.

-

Materials:

-

Crude bromo-ketone from Step 3

-

1,8-Diazabicycloundec-7-ene (DBU)

-

Toluene

-

1 M Hydrochloric acid

-

-

Procedure:

-

Dissolve the crude bromo-ketone in toluene.

-

Add DBU (1.5 equivalents).

-

Heat the reaction mixture to reflux for 4-6 hours.

-

Cool the reaction mixture to room temperature and wash with 1 M hydrochloric acid.

-

Wash with brine, dry the organic layer over anhydrous magnesium sulfate, and concentrate.

-

Purify the final product by column chromatography on silica gel to obtain 11-Keto-9(E),12(E)-octadecadienoic acid.

-

Data Presentation

Table 1: Hypothetical Quantitative Data for the Synthesis of 11-Keto-9(E),12(E)-octadecadienoic Acid

| Step | Product | Starting Material (Amount) | Reagents | Yield (%) | Purity (%) |

| 1 | Mono-epoxide of linoleic acid | Linoleic acid (10 g) | m-CPBA | ~85 | >90 (mixture of isomers) |

| 2 | 11-Hydroxy-12-bromo-9(E)-octadecenoic acid | Mono-epoxide mixture (8.5 g) | HBr in Acetic Acid | ~70 | Mixture of regioisomers |

| 3 | 11-Keto-12-bromo-9(E)-octadecenoic acid | Bromohydrin (6 g) | PCC | ~80 | >95 |

| 4 | 11-Keto-9(E),12(E)-octadecadienoic acid | Bromo-ketone (4.8 g) | DBU | ~60 | >98 (after purification) |

Note: The yields and purities are illustrative and will depend on the specific reaction conditions and purification efficiency.

Visualization of Key Pathways and Workflows

Proposed Synthetic Workflow

Caption: Proposed multi-step chemical synthesis workflow for 11-Keto-9(E),12(E)-octadecadienoic acid.

Signaling Pathway: Enhancement of Fibrinolysis

Caption: Proposed mechanism of action for enhancing fibrinolytic activity.

References

Application Note and Protocol for the Analysis of 11-Keto-9(E),12(E)-octadecadienoic Acid Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Keto-9(E),12(E)-octadecadienoic acid (11-Keto-ODA) is an oxidized derivative of linoleic acid, belonging to a class of bioactive lipids known as oxylipins. These molecules are gaining significant interest in the scientific community due to their potential roles in various physiological and pathological processes. Isomers of keto-octadecadienoic acids have been identified as potent agonists of peroxisome proliferator-activated receptors (PPARs), particularly PPARα, which are key regulators of lipid metabolism and inflammation.[1][2][3] The precise biological activity of these compounds is often isomer-specific, underscoring the critical need for robust analytical methods to separate and quantify individual isomers like 11-Keto-9(E),12(E)-octadecadienoic acid.[4][5]

This document provides a detailed protocol for the extraction, separation, and quantification of 11-Keto-9(E),12(E)-octadecadienoic acid isomers from biological samples. It also outlines a potential signaling pathway based on the known activities of related keto-fatty acids.

Quantitative Data Presentation

The concentration of keto-octadecadienoic acid isomers can vary significantly depending on the biological matrix. The following table summarizes representative quantitative data for related oxo-octadecadienoic acids found in tomato fruit tissues, illustrating the differential distribution of these isomers.

| Tomato Tissue | 9-oxo-ODA Concentration (μg/g of tissue weight) | 13-oxo-ODA Concentration (μg/g of tissue weight) | Total oxo-ODAs (μg/g of tissue weight) |

| Peel | ~0.2 | Not specified individually | ~0.2[6] |

| Sarcocarp | ~0.1 | Not specified individually | ~0.1[6] |

| Gelatinous Tissue | Not specified individually | Not specified individually | Not specified individually |

Experimental Protocols

Lipid Extraction from Biological Samples (e.g., Plasma, Serum, Tissue Homogenate)

This protocol is adapted from established methods for oxylipin extraction.[7][8]

Materials:

-

Biological sample (e.g., 100 µL plasma or 100 mg tissue)

-

Cold methanol (B129727) containing an appropriate internal standard (e.g., d4-12-HETE)

-

Water (HPLC-grade)

-

Centrifuge capable of 10,000 x g and 4°C

-

Solid-Phase Extraction (SPE) C18 cartridges (100 mg, 1 mL)

-

Methanol

-

Nitrogen gas stream

Procedure:

-

Protein Precipitation:

-

To 100 µL of plasma or serum, add 300 µL of cold methanol containing the internal standard. For tissue, homogenize 100 mg in a mixture of chloroform and methanol (1:2, v/v).[8]

-

Vortex the mixture vigorously for 30 seconds to precipitate proteins.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Carefully collect the supernatant.[7]

-

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

-

Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of 15% methanol in water to remove polar impurities.

-

Elute the 11-Keto-ODA and other lipids with 1 mL of methanol.[7]

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried residue in 100 µL of the initial mobile phase for HPLC or UPLC-MS/MS analysis.[7]

-

Isomer Separation and Quantification by UPLC-MS/MS

This method provides high sensitivity and specificity for the quantification of keto-acid isomers.[9][10][11]

Instrumentation:

-

Ultra-Performance Liquid Chromatography (UPLC) system

-

Tandem Mass Spectrometer (MS/MS)

-

Reversed-phase C18 column (e.g., 2.1 x 100 mm; 1.7 µm particle size)[6]

UPLC Conditions:

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Flow Rate: 300 µL/min[6]

-

Column Temperature: 40°C[6]

-

Injection Volume: 3 µL[6]

-

Gradient:

-

0-4 min: 30-50% B

-

4-14 min: 50-85% B

-

14-17 min: Hold at 99% B

-

17-20 min: Return to 30% B[6]

-

MS/MS Conditions:

-

The specific parameters (e.g., source temperature, desolvation temperature, gas flow rates) should be optimized for the instrument in use.

-

Quantification: The amount of 11-Keto-ODA is determined by constructing a calibration curve using analytical-grade standards.

Derivatization for GC-MS Analysis (Optional)

For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), fatty acids are typically converted to their more volatile fatty acid methyl esters (FAMEs).[8][12]

Materials:

-

Dried lipid extract

-

2% sulfuric acid in methanol

-

Water

Procedure:

-

To the dried lipid extract, add a solution of 2% sulfuric acid in methanol.

-

Heat the mixture at 60°C for 1 hour to convert the fatty acids to FAMEs.[8]

-

Add water and extract the FAMEs with hexane.

-

Dry the hexane extract and concentrate it for GC-MS analysis.[8]

GC-MS Conditions:

-

Column: A polar capillary column (e.g., a cyanopropyl-substituted column) is recommended for optimal separation of fatty acid isomers.[8][12]

-

The mass spectrometer will aid in the identification of the compounds based on their mass spectra.

Signaling Pathways and Workflows

Signaling Pathway

Keto-octadecadienoic acid isomers have been shown to act as agonists for PPARα, a nuclear receptor that plays a crucial role in the regulation of lipid metabolism and inflammation.[1][2] Activation of PPARα can lead to the transcription of genes involved in fatty acid oxidation, potentially reducing lipid accumulation.[2]

Caption: Putative PPARα signaling pathway for 11-Keto-9(E),12(E)-octadecadienoic acid.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the analysis of 11-Keto-ODA isomers from biological samples.

Caption: Experimental workflow for the analysis of 11-Keto-ODA isomers.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Human Metabolome Database: Showing metabocard for (9E,11E)-Octadecadienoic acid (HMDB0005047) [hmdb.ca]

- 5. Differential effects of geometrical isomers of octadecadienoic acids on ketogenesis and lipid secretion in the livers from rats fed a cholesterol-enriched diet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Determination of ketone bodies in biological samples via rapid UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quantification of branched-chain keto acids in tissue by ultra fast liquid chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Separation behavior of octadecadienoic acid isomers and identification of cis- and trans-isomers using gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for 11-Keto-9(E),12(E)-octadecadienoic Acid in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Keto-9(E),12(E)-octadecadienoic acid is an oxidized derivative of linoleic acid.[1] While research on this specific isomer is emerging, it has been identified as a novel fatty acid that enhances the fibrinolytic activity of endothelial cells.[2] Its structural similarity to other keto-octadecadienoic acids, such as 9-oxo-(10E,12E)-octadecadienoic acid (9-EE-KODE) and 13-oxo-octadecadienoic acid (13-KODE), suggests potential applications in cancer research, metabolic regulation, and inflammation studies.[3][4][5][6][7][8] These application notes provide a comprehensive guide for utilizing 11-Keto-9(E),12(E)-octadecadienoic acid in cell culture experiments, including detailed protocols for preparation, storage, and various cellular assays.

I. Biological Activities and Potential Applications

The known and potential biological activities of 11-Keto-9(E),12(E)-octadecadienoic acid and its related isomers are summarized below. These provide a basis for designing cell culture experiments.

-

Fibrinolytic Activity: 11-Keto-9(E),12(E)-octadecadienoic acid has been shown to enhance the fibrinolytic activity of endothelial cells, suggesting a role in cardiovascular research.[2]

-

Cytotoxicity and Apoptosis Induction (based on 9-EE-KODE): The structurally similar 9-oxo-(10E,12E)-octadecadienoic acid is a potent inducer of apoptosis in various cancer cell lines, including human ovarian cancer (HRA) and cervical cancer cells (HeLa, SiHa, CasKi).[3][6][7] This effect is mediated through the mitochondrial pathway, involving the dissipation of mitochondrial membrane potential, release of cytochrome c, downregulation of Bcl-2, and upregulation of Bax.[7]

-

Metabolic Regulation (based on 9-oxo-ODA and 13-KODE): 9-oxo-10(E),12(E)-octadecadienoic acid and 13-KODE have been identified as potent agonists of Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a key regulator of lipid metabolism.[3][4][5] Activation of PPARα leads to the upregulation of genes involved in fatty acid oxidation.[3][5]

-

Anti-inflammatory Effects (based on 13-KODE and other oxo-fatty acids): Related oxo-octadecadienoic acids have demonstrated anti-inflammatory properties by inhibiting NF-κB and MAPK signaling pathways.[4][9]

II. Data Presentation

The following tables summarize quantitative data for the closely related 9-oxo-(10E,12E)-octadecadienoic acid to provide a reference for experimental design.

Table 1: Cytotoxicity of 9-oxo-(10E,12E)-octadecadienoic acid on Human Cervical Cancer Cell Lines [6]

| Cell Line | Assay | IC50 (µM) | Exposure Time |

| HeLa | Proliferation Assay | ~30.5 | Not specified |

| SiHa | Proliferation Assay | 25-50 | Not specified |

| CasKi | Proliferation Assay | 25-50 | Not specified |

Table 2: PPARα Target Gene Expression induced by 9-oxo-10(E),12(E)-octadecadienoic acid in Mouse Primary Hepatocytes [3][5]

| Gene | Function | Fold Change (mRNA) |

| CPT1A | Carnitine palmitoyltransferase 1A | Increased |

| ACOX1 | Acyl-CoA oxidase 1 | Increased |

| FABP1 | Fatty acid binding protein 1 | Increased |

III. Experimental Protocols

Protocol 1: Preparation and Solubilization of 11-Keto-9(E),12(E)-octadecadienoic Acid Stock Solution

This protocol describes two common methods for preparing a stock solution of the fatty acid for use in cell culture. Fatty acids are poorly soluble in aqueous media and require a carrier.[10]

Method A: Ethanol (B145695) Stock [11]

-

Under sterile conditions, weigh a precise amount of 11-Keto-9(E),12(E)-octadecadienoic acid.

-

Dissolve the fatty acid in 200 proof, sterile ethanol to create a high-concentration stock solution (e.g., 10-100 mM).

-

Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Method B: Conjugation to Bovine Serum Albumin (BSA) [11]

-

Prepare a 10% (w/v) fatty acid-free BSA solution in sterile phosphate-buffered saline (PBS) or serum-free cell culture medium.

-

Gently agitate to dissolve without creating excessive foam. Filter-sterilize through a 0.22 µm filter.

-

Warm the BSA solution to 37°C.

-

Slowly add the ethanolic stock of 11-Keto-9(E),12(E)-octadecadienoic acid to the BSA solution while gently vortexing. The molar ratio of fatty acid to BSA can be varied, with ratios from 2:1 to 6:1 being common.

-

Incubate the mixture at 37°C for 30-60 minutes to allow for complex formation.

-

The fatty acid-BSA complex is now ready to be diluted to the final working concentration in your complete cell culture medium.

-

Crucially, prepare a vehicle control using the same concentration of ethanol and BSA without the fatty acid.

Protocol 2: Cell Viability and Cytotoxicity Assay (MTT Assay)